molecular formula C9H12FN3O2 B11786295 tert-Butyl (2-fluoropyrimidin-4-yl)carbamate

tert-Butyl (2-fluoropyrimidin-4-yl)carbamate

Cat. No.: B11786295
M. Wt: 213.21 g/mol
InChI Key: CBAPNKPBQJEKSH-UHFFFAOYSA-N
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Description

tert-Butyl (2-fluoropyrimidin-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a fluoropyrimidine ring via a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-fluoropyrimidin-4-yl)carbamate typically involves the reaction of 2-fluoropyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at room temperature, to yield the desired product .

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-fluoropyrimidin-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl (2-fluoropyrimidin-4-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2-fluoropyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with enzymes and receptors, potentially inhibiting their activity. The carbamate group may also play a role in modulating the compound’s biological activity by affecting its stability and reactivity .

Comparison with Similar Compounds

  • tert-Butyl (4-fluoropyridin-2-yl)carbamate
  • tert-Butyl (2-chloropyrimidin-4-yl)carbamate
  • tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate

Comparison: tert-Butyl (2-fluoropyrimidin-4-yl)carbamate is unique due to the presence of the fluorine atom on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C9H12FN3O2

Molecular Weight

213.21 g/mol

IUPAC Name

tert-butyl N-(2-fluoropyrimidin-4-yl)carbamate

InChI

InChI=1S/C9H12FN3O2/c1-9(2,3)15-8(14)13-6-4-5-11-7(10)12-6/h4-5H,1-3H3,(H,11,12,13,14)

InChI Key

CBAPNKPBQJEKSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=NC=C1)F

Origin of Product

United States

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